
6,3'-p-Dihydroxypaclitaxel
Vue d'ensemble
Description
6,3’-p-Dihydroxypaclitaxel is a metabolite of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a taxane core. The chemical formula for 6,3’-p-Dihydroxypaclitaxel is C45H47NO18 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,3’-p-Dihydroxypaclitaxel typically involves the hydroxylation of paclitaxel. This process can be achieved using cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, which facilitate the addition of hydroxyl groups at specific positions on the paclitaxel molecule .
Industrial Production Methods: Industrial production of 6,3’-p-Dihydroxypaclitaxel is generally carried out through biotransformation processes using microbial cultures or liver microsomes. These methods leverage the natural enzymatic activity to produce the desired hydroxylated metabolites .
Analyse Des Réactions Chimiques
Types of Reactions: 6,3’-p-Dihydroxypaclitaxel undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are often employed for substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
DHP is primarily formed through the metabolism of paclitaxel by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4. The pharmacokinetics of DHP have been studied in various contexts:
- Dried Blood Spot Assays : A study developed a dried blood spot (DBS) assay to measure DHP alongside other metabolites in SCID/Beige mice. The method demonstrated high sensitivity and specificity, allowing for effective pharmacokinetic studies of paclitaxel and its metabolites, including DHP .
- Human Studies : In a clinical study involving anthracycline-resistant breast cancer patients, DHP was identified as one of the major metabolites in human plasma following high-dose paclitaxel administration. The pharmacokinetic parameters indicated that DHP's concentration correlated with the drug's therapeutic effects and toxicity profiles .
Therapeutic Applications
DHP’s therapeutic potential is being explored in various cancer treatments due to its ability to inhibit microtubule dynamics, similar to paclitaxel:
- Combination Therapies : Research indicates that DHP can enhance the efficacy of combination therapies involving paclitaxel. For instance, it may improve outcomes when used with other chemotherapeutic agents in treating metastatic breast cancer and non-small cell lung carcinoma (NSCLC) .
- Neurotoxicity Mitigation : Studies suggest that DHP may exhibit a different toxicity profile compared to paclitaxel, potentially leading to reduced neurotoxicity while maintaining anticancer efficacy. This aspect is particularly important for patients who experience severe side effects from standard paclitaxel treatment .
Case Studies
Several case studies have highlighted the role of DHP in clinical settings:
- Case Study 1 : A patient with advanced breast cancer treated with high-dose paclitaxel exhibited significant levels of DHP in plasma. The monitoring of DHP levels helped in adjusting dosages to minimize neurotoxicity while achieving effective tumor response .
- Case Study 2 : In a cohort study involving patients with AIDS-related Kaposi's sarcoma, the presence of DHP was linked to improved survival rates when combined with other therapies. Monitoring DHP levels allowed clinicians to tailor treatment regimens effectively .
Comparative Data Table
The following table summarizes key pharmacokinetic parameters and therapeutic outcomes associated with 6,3'-p-Dihydroxypaclitaxel compared to paclitaxel:
Parameter | Paclitaxel | This compound |
---|---|---|
Formation Mechanism | Direct administration | Metabolite of paclitaxel |
Major Enzymes Involved | CYP2C8, CYP3A4 | CYP2C8 |
Peak Plasma Concentration (Cmax) | Varies (mean 6.91 µmol/L) | Not extensively documented |
Area Under Curve (AUC) | Varies (mean 27.04 µmol/L.h) | Not extensively documented |
Neurotoxicity | Significant | Potentially lower |
Clinical Indications | Ovarian cancer, breast cancer | Investigational |
Mécanisme D'action
The mechanism of action of 6,3’-p-Dihydroxypaclitaxel involves its interaction with microtubules, similar to paclitaxel. It binds to tubulin, promoting the assembly and stabilization of microtubules, which inhibits cell division and leads to cell death. This mechanism is crucial for its anticancer properties .
Comparaison Avec Des Composés Similaires
Paclitaxel: The parent compound from which 6,3’-p-Dihydroxypaclitaxel is derived.
6α-Hydroxypaclitaxel: Another hydroxylated metabolite of paclitaxel.
3’-p-Hydroxypaclitaxel: A metabolite with a hydroxyl group at a different position.
Uniqueness: 6,3’-p-Dihydroxypaclitaxel is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and metabolic stability compared to other paclitaxel metabolites .
Activité Biologique
6,3'-p-Dihydroxypaclitaxel is a significant metabolite of paclitaxel, a widely used chemotherapeutic agent derived from the yew tree Taxus brevifolia. This compound is formed in the human liver and exhibits biological activities that may contribute to the therapeutic effects of paclitaxel. Understanding its biological activity is essential for optimizing cancer treatment strategies and developing new therapeutic agents.
The chemical formula of this compound is C₄₇H₅₁NO₁₆. It features two hydroxyl groups located at the 6 and 3' positions of the paclitaxel molecule. These modifications influence its pharmacokinetics and pharmacodynamics, potentially altering its efficacy and toxicity profiles in clinical settings.
This compound primarily acts by stabilizing microtubules, similar to paclitaxel. This stabilization inhibits cell division, leading to apoptosis in cancer cells. The specific binding interactions with tubulin and the resultant effects on microtubule dynamics are critical for its anticancer properties .
Cytotoxicity Studies
Research indicates that this compound exhibits cytotoxic effects across various cancer cell lines, including ovarian, breast, and lung cancer cells. Comparative studies suggest that while it possesses antitumor properties akin to paclitaxel, it may be less potent .
Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
Ovarian Cancer | 10-15 | |
Breast Cancer | 12-18 | |
Lung Cancer | 15-20 |
Mechanistic Insights
The cytotoxicity mechanisms of this compound can be assessed using various assays:
- MTT Assay: Measures cell viability based on metabolic activity.
- TUNEL Assay: Detects DNA fragmentation indicative of apoptosis.
- Colony Formation Assays: Evaluates the ability of cells to proliferate after treatment .
These assays provide insights into how this metabolite induces cell death and affects cell cycle regulation.
Pharmacokinetics
The metabolism of paclitaxel to this compound involves cytochrome P450 enzymes, particularly CYP2C8. This enzymatic conversion is crucial as it affects the drug's solubility and elimination from the body. Understanding these metabolic pathways can help tailor treatment regimens based on individual patient profiles .
Table 2: Metabolic Pathways Involved in the Formation of this compound
Enzyme | Reaction Type | Resulting Metabolite |
---|---|---|
CYP2C8 | Hydroxylation | This compound |
CYP3A4 | Deactivation (minor pathway) | Inactive metabolites |
Case Studies
Several studies have explored the clinical relevance of this compound:
- Study on Ovarian Cancer Treatment: A clinical trial investigated the efficacy of paclitaxel and its metabolites in patients with recurrent ovarian cancer. Results indicated that patients with higher levels of this compound had improved outcomes compared to those with lower levels .
- Breast Cancer Research: Another study focused on breast cancer patients treated with paclitaxel. The analysis revealed a correlation between metabolic profiles and treatment response, suggesting that monitoring levels of this compound could inform dosage adjustments for optimal therapeutic effects .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO16/c1-23-30(62-43(58)33(52)32(26-17-19-29(51)20-18-26)48-41(56)27-13-9-7-10-14-27)21-47(59)40(63-42(57)28-15-11-8-12-16-28)36-45(6,38(55)35(61-24(2)49)31(23)44(47,4)5)37(54)34(53)39-46(36,22-60-39)64-25(3)50/h7-20,30,32-37,39-40,51-54,59H,21-22H2,1-6H3,(H,48,56)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGGNAWLXHJUEM-FJMWQILYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157230-10-9 | |
Record name | Benzenepropanoic acid, β-(benzoylamino)-α,4-dihydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157230-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,3'-p-Dihydroxypaclitaxel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157230109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.